molecular formula C12H15BrOS B13231873 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol

3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol

Cat. No.: B13231873
M. Wt: 287.22 g/mol
InChI Key: CFMPRXFIJZOKCZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol typically involves the reaction of 4-bromo-2-methylphenyl derivatives with thiol-containing compounds under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets. The bromine atom and thiolan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the thiolan ring.

    3-Bromo-4-(4-bromo-2-methylphenyl)-2-butanone: Contains similar bromine and methyl substitutions but differs in the overall structure.

Uniqueness

3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol is unique due to the presence of the thiolan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-4-methylthiolan-3-ol

InChI

InChI=1S/C12H15BrOS/c1-8-5-10(13)3-4-11(8)12(14)7-15-6-9(12)2/h3-5,9,14H,6-7H2,1-2H3

InChI Key

CFMPRXFIJZOKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=C(C=C(C=C2)Br)C)O

Origin of Product

United States

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